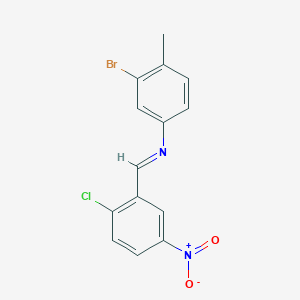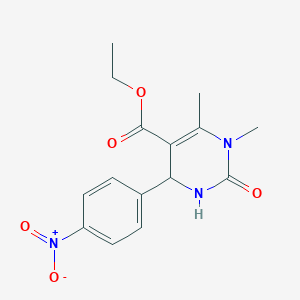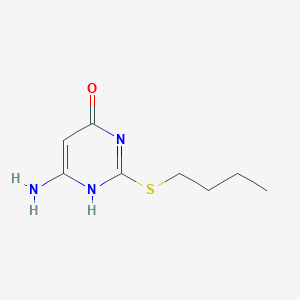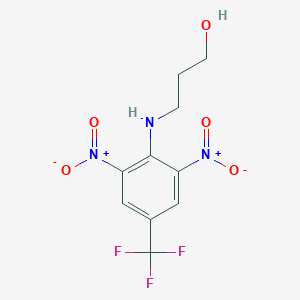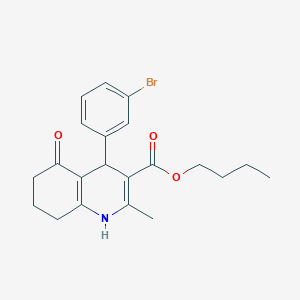
butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate, also known as BTMQ, is a chemical compound that belongs to the class of quinoline derivatives. BTMQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Applications De Recherche Scientifique
Butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate induces apoptosis in cancer cells by activating the caspase-3 pathway. Moreover, butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been shown to inhibit the growth of multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.
butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been studied for its potential applications in material science. It has been found to exhibit excellent fluorescence properties, making it a potential candidate for the development of fluorescent probes and sensors. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been used as a building block for the synthesis of new materials, including polymers and metal-organic frameworks.
Mécanisme D'action
The mechanism of action of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is not fully understood. However, it has been proposed that butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate induces apoptosis in cancer cells by activating the caspase-3 pathway. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been shown to inhibit the growth of multidrug-resistant cancer cells by inhibiting the efflux of chemotherapeutic drugs.
Effets Biochimiques Et Physiologiques
Butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been shown to exhibit significant anticancer activity against various cancer cell lines. It induces apoptosis in cancer cells by activating the caspase-3 pathway. Moreover, butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been shown to inhibit the growth of multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been found to exhibit excellent fluorescence properties, making it a potential candidate for the development of fluorescent probes and sensors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is its potential applications in medicinal chemistry and material science. It has been found to exhibit significant anticancer activity against various cancer cell lines and excellent fluorescence properties, making it a potential candidate for the development of new anticancer drugs and fluorescent probes and sensors. However, one of the main limitations of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is its low solubility in water, which can limit its applications in some experiments.
Orientations Futures
There are several future directions for the research on butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate. First, further studies are needed to fully understand the mechanism of action of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate. Second, more studies are needed to explore the potential applications of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate in material science, including the development of new materials and fluorescent probes and sensors. Third, more studies are needed to explore the potential applications of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate in other fields, including organic synthesis and catalysis. Finally, more studies are needed to explore the potential of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate as a lead compound for the development of new anticancer drugs.
Méthodes De Synthèse
The synthesis of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves the condensation of 3-bromobenzaldehyde with 2-methylquinoline-4-carboxylic acid in the presence of butyl acetoacetate and ammonium acetate. The reaction is carried out in ethanol at reflux temperature, and the resulting product is purified by recrystallization. The overall yield of the synthesis is around 70%.
Propriétés
Numéro CAS |
5473-80-3 |
|---|---|
Nom du produit |
butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Formule moléculaire |
C21H24BrNO3 |
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H24BrNO3/c1-3-4-11-26-21(25)18-13(2)23-16-9-6-10-17(24)20(16)19(18)14-7-5-8-15(22)12-14/h5,7-8,12,19,23H,3-4,6,9-11H2,1-2H3 |
Clé InChI |
NMGZKNYGKALERI-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Br)C(=O)CCC2)C |
SMILES canonique |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Br)C(=O)CCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




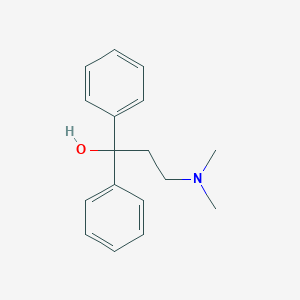
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
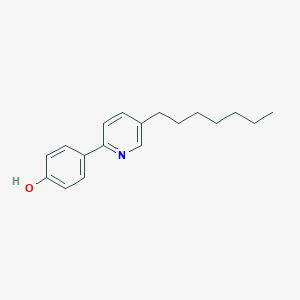
![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

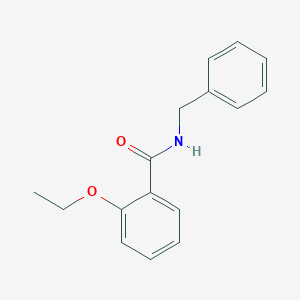
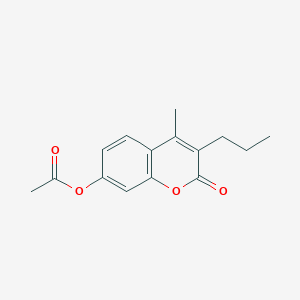
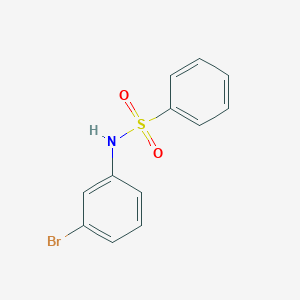
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
